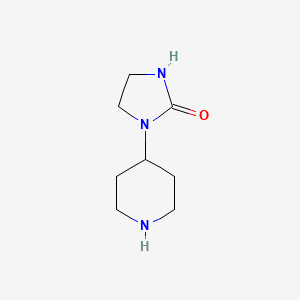

1-(Piperidin-4-yl)imidazolidin-2-one

描述

“1-(Piperidin-4-yl)imidazolidin-2-one” is a chemical compound with the molecular formula C8H15N3O . It is also known by other names such as “1-(4-piperidinyl)-2-imidazolidinone” and "1-piperidin-4-ylimidazolidin-2-one" .

Synthesis Analysis

The synthesis of piperidin-4-one derivatives, including “1-(Piperidin-4-yl)imidazolidin-2-one”, has been achieved through an α-imino carbene-initiated cascade reaction involving 1,2-aryl/alkyl migration and annulation . The modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring has also been reported .Molecular Structure Analysis

The molecular structure of “1-(Piperidin-4-yl)imidazolidin-2-one” consists of a piperidine ring attached to an imidazolidin-2-one group . The InChI code for this compound is "1S/C8H15N3O/c12-8-10-5-6-11(8)7-1-3-9-4-2-7/h7,9H,1-6H2,(H,10,12)" .Physical And Chemical Properties Analysis

“1-(Piperidin-4-yl)imidazolidin-2-one” has a molecular weight of 169.22 g/mol . It has two hydrogen bond donors and two hydrogen bond acceptors . The compound’s XLogP3-AA value is -0.5, suggesting it has moderate water solubility .科学研究应用

Synthesis and Pharmaceutical Development

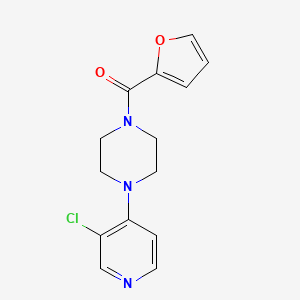

1-(Piperidin-4-yl)imidazolidin-2-one serves as a key substructure in the development of various pharmaceutical compounds. For example, it is a privileged substructure in more than 1000 unique CGRP receptor antagonists, with research demonstrating efficient synthesis routes for this compound (Leahy et al., 2012). Additionally, derivatives of this compound have been synthesized and evaluated for potential anti-Alzheimer's activity, highlighting its importance in the design of new therapeutic agents (Gupta et al., 2020).

Cancer Research

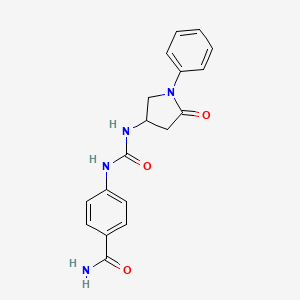

This compound is also explored in cancer research. A study on novel anaplastic lymphoma kinase inhibitors mentioned a derivative of 1-(Piperidin-4-yl)imidazolidin-2-one, highlighting its relevance in developing treatments for cancer (Teffera et al., 2013). Additionally, research on synthetic 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidin-4-ones showed selective antitumoral activity in vitro against glioblastoma multiforme, a primary brain tumor (da Silveira et al., 2017).

Antibacterial Studies

The compound's derivatives have also been studied for their antibacterial properties. Research on N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide showed moderate to significant antibacterial activity (Khalid et al., 2016).

Miscellaneous Applications

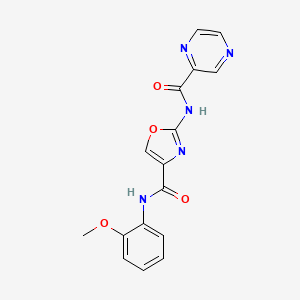

Other research applications include the development of subtype-selective NMDA receptor ligands (Wright et al., 1999), synthesis of novel 5-chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazole-2(3H)-one derivatives as potential antitubercular agents (Raju et al., 2020), and the creation of fluorescent pH sensors (Cui et al., 2004).

安全和危害

While specific safety and hazard information for “1-(Piperidin-4-yl)imidazolidin-2-one” is not available, general safety measures for handling similar compounds include avoiding inhalation, ingestion, and skin contact . Protective clothing, gloves, and eye/face protection should be worn when handling this compound .

未来方向

The future directions for research on “1-(Piperidin-4-yl)imidazolidin-2-one” could involve further exploration of its synthesis, properties, and potential applications. For instance, the modulation of the amide substituent and of the benzoimidazol-2-one linker could be investigated . Additionally, the compound’s potential as a novel NLRP3 inhibitor could be explored .

属性

IUPAC Name |

1-piperidin-4-ylimidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O/c12-8-10-5-6-11(8)7-1-3-9-4-2-7/h7,9H,1-6H2,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMQKNCXIAQYUQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CCNC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Piperidin-4-yl)imidazolidin-2-one | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methoxy-2-{[(4-methylphenyl)sulfonyl]methyl}-1-nitrobenzene](/img/structure/B2628179.png)

![Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}propanoate](/img/structure/B2628184.png)

![(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2628192.png)

![4-chloro-N-({5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2628195.png)

![2-Chloro-N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]propanamide](/img/structure/B2628198.png)

![5-Methyl-2-[1-(3-phenylpropyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2628201.png)